Enhanced Lipophilicity Drives Membrane Permeability Advantage Over Unsubstituted Imidazole-2-thione Core
The target compound exhibits substantially increased lipophilicity relative to the unsubstituted imidazole-2-thione core scaffold, driven by the combined contributions of the 4-fluorophenyl (N-1) and 3,4-dimethoxyphenyl (C-4) substituents [1]. The computed logP of the target compound (cLogP ≈ 3.4) is approximately 3.0–3.5 log units higher than that of the parent 2,3-dihydro-1H-imidazole-2-thione (logP ≈ 0.2 – −0.9) , representing a >1000-fold increase in octanol-water partition coefficient. This magnitude of lipophilicity enhancement indicates a fundamental shift from a hydrophilic heterocycle to a drug-like small molecule with predicted passive membrane permeability suitable for intracellular target engagement [1].
| Evidence Dimension | Octanol-water partition coefficient (logP / cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.4 (SwissADME computed value) |
| Comparator Or Baseline | 2,3-Dihydro-1H-imidazole-2-thione (parent core): logP = 0.2 to −0.89 (experimental; ChemSpider ACD/LogP) |
| Quantified Difference | ΔlogP ≈ +3.0 to +3.5 (target compound is >1000× more lipophilic) |
| Conditions | cLogP computed via SwissADME (http://www.swissadme.ch); experimental logP of comparator from ChemSpider records (ACD/Labs Percepta) |
Why This Matters
A >1000-fold increase in lipophilicity translates into a measurable difference in passive membrane permeability, directly affecting intracellular bioavailability and making the target compound suitable for cell-based phenotypic screening where simpler imidazole-2-thiones would fail to penetrate lipid bilayers [1].
- [1] SwissADME. SwissADME: free online tool for evaluation of pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Available at: http://www.swissadme.ch/ View Source
